2-Chloro-N-methylnicotinamide

Descripción general

Descripción

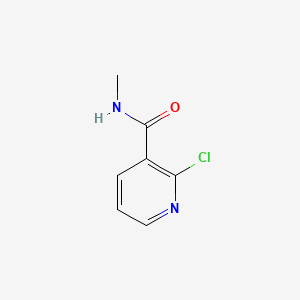

2-Chloro-N-methylnicotinamide is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the amide nitrogen is methylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methylnicotinamide typically involves the chlorination of nicotinamide followed by methylation. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloromethyl nicotinate. This intermediate is then subjected to aminolysis with methylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-methylnicotinamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted nicotinamides.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of reduced amide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role as an Intermediate

2-Chloro-N-methylnicotinamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in the development of drugs targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders. The chlorine atom and the methylated amide group enhance its binding affinity and selectivity towards these receptors, potentially modulating neurotransmission .

Case Study: NNMT Inhibition

Research has highlighted the compound's potential in inhibiting Nicotinamide N-methyltransferase (NNMT), an enzyme linked to various diseases such as cancer and metabolic disorders. For instance, a study reported the development of potent NNMT inhibitors that utilize structural motifs similar to this compound, demonstrating its relevance in drug design .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. It is involved in nucleophilic substitution reactions, where the chlorine atom can be replaced with various nucleophiles to yield substituted nicotinamides .

Synthetic Routes

The synthesis of this compound typically involves chlorination followed by methylation of nicotinamide. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloromethyl nicotinate, subsequently reacted with methylamine .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been utilized in biological studies to investigate its effects on enzyme inhibition and receptor binding. Its interaction with nAChRs has been studied to understand its pharmacological properties better. The binding affinity and mechanism of action have been characterized through various biochemical assays .

Impact on Disease Models

Studies have shown that compounds similar to this compound can influence cellular pathways associated with diseases such as obesity and diabetes by modulating NNMT activity. This highlights its potential therapeutic implications in metabolic disorders .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is used as a reagent in the production of active pharmaceutical ingredients (APIs). Its unique chemical properties make it valuable for synthesizing compounds with enhanced biological activity .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-methylnicotinamide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The chlorine atom and the methylated amide group enhance its binding affinity and selectivity towards these receptors. This interaction can modulate neurotransmission and has potential therapeutic implications .

Comparación Con Compuestos Similares

- 2-Chloro-N-ethylnicotinamide

- 2-Chloro-N,N-diethylnicotinamide

- 2-Chloro-N,N-di-n-propylnicotinamide

- 2-Chloro-N-methylisonicotinamide

Comparison: Compared to its analogs, 2-Chloro-N-methylnicotinamide exhibits unique properties due to the presence of the methyl group on the amide nitrogen. This modification can influence its chemical reactivity, binding affinity, and overall biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Actividad Biológica

2-Chloro-N-methylnicotinamide (C7H7ClN2O) is a compound that has garnered attention for its biological activities, particularly in medicinal chemistry and enzymatic inhibition. Understanding its biochemical properties, mechanisms of action, and potential applications is crucial for its development in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula: C7H7ClN2O

- Molecular Weight: 170.6 g/mol

- Structural Characteristics: The compound features a chlorine atom at the second position of the nicotinamide ring and a methyl group attached to the nitrogen atom, which influences its biological interactions and activity .

1. Enzymatic Inhibition

This compound has been shown to act as an inhibitor in various enzymatic processes. Its structural similarity to nicotinamide suggests that it may interact with enzymes involved in metabolic pathways, particularly those related to NAD-dependent enzymes, potentially influencing energy production and lipid metabolism .

2. Antimicrobial Activity

Recent studies have highlighted its potential antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against gram-positive bacteria and mycobacterial strains. This is significant given the rising concern over antibiotic resistance .

The mechanism of action involves the interaction of this compound with molecular targets such as nicotinic acetylcholine receptors. The presence of the chlorine atom and the methylated amide group enhances its binding affinity and selectivity towards these receptors, modulating neurotransmission with potential therapeutic implications .

Case Study: Antimicrobial Efficacy

A study investigating various substituted cinnamic anilides (related compounds) revealed that introducing halogens into the structure increased antibacterial activity. While specific data on this compound was not provided, the trends observed suggest that similar modifications could enhance its efficacy against resistant strains .

Table: Biological Activity Overview

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceutical agents targeting nicotinic acetylcholine receptors. Its potential utility extends to organic synthesis as a building block for more complex molecules, indicating its versatility in drug development .

Propiedades

IUPAC Name |

2-chloro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRKRDJKETWGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484540 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-20-1 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.